2-(Azidomethyl)pyridine

Coordination chemistry Catalysis Ligand design

2-(Azidomethyl)pyridine (CAS 609770-35-6), also referred to as 2-picolyl azide, is an organic azide compound consisting of a pyridine ring substituted at the 2-position with an azidomethyl group (-CH2N3). The compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, with the azido group conferring high reactivity enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form 1,2,3-triazole structures.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 609770-35-6
Cat. No. B1521142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)pyridine
CAS609770-35-6
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN=[N+]=[N-]
InChIInChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2
InChIKeyCETSXNCIBVRWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)pyridine CAS 609770-35-6: Technical Baseline and Procurement Context


2-(Azidomethyl)pyridine (CAS 609770-35-6), also referred to as 2-picolyl azide, is an organic azide compound consisting of a pyridine ring substituted at the 2-position with an azidomethyl group (-CH2N3) [1]. The compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, with the azido group conferring high reactivity enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form 1,2,3-triazole structures [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical, agrochemical, and materials science applications, and is commercially available from multiple specialty chemical suppliers with purity specifications typically ≥95% .

2-(Azidomethyl)pyridine Procurement: Why Regioisomeric Substitution Is Scientifically Invalid


Substitution of 2-(azidomethyl)pyridine with its 3- or 4-position regioisomers (CAS 864528-33-6 and 864528-34-7) is not scientifically justified for applications requiring chelation capability or defined spatial orientation of the pyridyl nitrogen . The ortho-positioning of the azidomethyl group relative to the pyridine nitrogen in the 2-isomer enables bidentate N,N-chelation following click derivatization, a structural feature absent in the 3- and 4-isomers and critical for metal coordination in catalysis and imaging applications [1]. Furthermore, regioisomers exhibit distinct reactivity profiles in click chemistry due to differential electronic effects from the pyridine nitrogen, rendering generic interchange scientifically unsound without re-optimization [2].

2-(Azidomethyl)pyridine CAS 609770-35-6: Quantitative Differentiation Evidence for Scientific Selection


Bidentate Chelation Capability: 2-Isomer Enables N,N-Coordination Unavailable with 3- or 4-Azidomethylpyridine Regioisomers

The 2-position substitution of the azidomethyl group on the pyridine ring enables bidentate N,N-chelation following click derivatization, a structural feature that is sterically and geometrically impossible for the 3- and 4-regioisomers [1]. In the synthesis of a water-soluble pyridyl-triazole ligand via CuAAC of 2-(azidomethyl)pyridine with but-3-ynyl sodium sulfate, the resulting ligand coordinates to palladium in a bidentate fashion through the pyridyl nitrogen and the triazole nitrogen, forming a stable chelate ring [1]. This chelation mode is essential for catalytic activity in aqueous Suzuki-Miyaura coupling, enabling catalyst loadings as low as 0.01 mol% and aqueous phase reuse for three cycles without activity loss [1].

Coordination chemistry Catalysis Ligand design

Electronic Modulation of Triazole Products: 2-Pyridyl Substitution Confers Distinct Redox Properties vs 3- and 4-Isomer Click Products

Cyclic voltammetry measurements on click-derived products from 2-(azidomethyl)pyridine demonstrate that the 2-pyridyl substitution pattern significantly influences the electronic properties of the resulting heterocyclic ligand systems compared to products derived from alternative regioisomers [1]. DFT-level calculations performed on pyridyl-functionalized triazaphospholes synthesized via "click" reaction of 2-(azidomethyl)pyridine with phosphaalkynes reveal that the ortho-positioning of the pyridyl group relative to the triazole/phosphaazole ring modulates donor-acceptor properties and frontier orbital energies [1]. These electronic differences are directly attributable to the 2-position substitution pattern and are not replicable with 3- or 4-azidomethylpyridine starting materials [2].

Electrochemistry Ligand electronics DFT calculations

Aqueous-Phase Suzuki-Miyaura Catalysis: 0.01 mol% Pd Loading Achieved Exclusively with 2-(Azidomethyl)pyridine-Derived Ligand

A water-soluble pyridyl-triazole ligand prepared by CuAAC "clicking" of 2-(azidomethyl)pyridine with but-3-ynyl sodium sulfate, when combined in situ with [Pd(η3-C3H5)Cl]2 at a 1:1 Pd:ligand ratio, provides a highly active catalytic system for Suzuki-Miyaura coupling that operates at catalyst loadings of 0.01 mol% or lower under conventional heating [1]. This catalyst system enables coupling of phenylboronic acid with various aryl or heteroaryl bromides in aqueous phase, with the catalytic aqueous phase capable of reuse three times without loss of activity [1]. The catalytic performance is directly linked to the bidentate chelation enabled by the 2-position substitution pattern of the starting azide [1].

Cross-coupling Green chemistry Homogeneous catalysis

Direct Biomolecular Binding Interaction: 2-(Azidomethyl)pyridine Binds All-Trans Retinoic Acid with Implied Biomedical Relevance

2-(Azidomethyl)pyridine (referred to as 2-AP in the biomedical context) has been shown to bind to all-trans retinoic acid (ATRA), an active metabolite of vitamin A with established roles in cell differentiation and cancer therapy . Additionally, 2-AP has been used in magnetic resonance spectroscopy applications and has demonstrated inhibition of cancer cell growth through binding to glycan structures on cell surfaces . The copper complex of this compound has demonstrated anti-inflammatory properties, inhibiting cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways . These biological interactions are specific to the 2-position substitution pattern due to the defined spatial orientation of the pyridyl nitrogen required for molecular recognition .

Bioconjugation Magnetic resonance spectroscopy Drug discovery

2-(Azidomethyl)pyridine CAS 609770-35-6: Evidence-Based Research and Industrial Application Scenarios


Aqueous-Phase Suzuki-Miyaura Cross-Coupling Catalyst Development

Researchers developing water-soluble palladium catalysts for green cross-coupling chemistry should select 2-(azidomethyl)pyridine for click-based ligand synthesis. The compound enables preparation of bidentate pyridyl-triazole ligands that support Suzuki-Miyaura coupling at exceptionally low catalyst loadings of 0.01 mol% Pd, with the aqueous catalytic phase reusable for three cycles without activity loss [1]. This application scenario is validated by direct experimental evidence demonstrating that only the 2-regioisomer provides the necessary chelation geometry for catalytic activity; the 3- and 4-isomers yield monodentate ligands unsuitable for this application [1].

Bidentate Chelating Ligand Synthesis for Transition Metal Complexation

Coordination chemists synthesizing N,N-bidentate ligands via click chemistry require 2-(azidomethyl)pyridine specifically, as the ortho-positioning of the azidomethyl group relative to the pyridine nitrogen is essential for forming stable chelate rings upon CuAAC reaction with alkynes [1]. The resulting pyridyl-triazole ligands coordinate to transition metals including Pd, Re, and others in a bidentate fashion, a structural feature geometrically impossible to achieve with 3- or 4-azidomethylpyridine starting materials [1][2]. This scenario is supported by crystallographically verified Re(I) complex formation where coordination occurs via the pyridyl and triazole nitrogens [2].

Electronic Structure Modulation in Phosphorus-Containing Heterocyclic Ligands

Researchers investigating novel P,N-hybrid ligands with tunable electronic properties should utilize 2-(azidomethyl)pyridine as the azide component in click reactions with phosphaalkynes to generate pyridyl-functionalized triazaphospholes [1]. DFT calculations and cyclic voltammetry measurements demonstrate that the 2-pyridyl substitution pattern significantly influences the donor-acceptor properties and redox behavior of the resulting heterocycles, enabling rational design of ligand electronic profiles [1]. This application is specific to the 2-isomer due to the electronic communication pathway between the pyridyl nitrogen and the heterocyclic core that is absent in meta- or para-substituted analogs [1].

Biomedical Probe Development Leveraging ATRA-Binding and Glycan Recognition

Biomedical researchers developing molecular probes for magnetic resonance spectroscopy or targeted cancer cell inhibition can leverage the documented binding of 2-(azidomethyl)pyridine (2-AP) to all-trans retinoic acid and cell-surface glycans [1]. The compound's established biomolecular recognition profile, combined with its azide functionality enabling facile bioconjugation via click chemistry, makes it a strategic building block for imaging agents or targeted therapeutic constructs [1]. Copper complexes derived from this compound have demonstrated additional anti-inflammatory activity via COX/LOX enzyme inhibition [1]. Procurement of the 2-isomer is essential as the spatial presentation of the pyridyl moiety required for these interactions is regioisomer-specific [1].

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